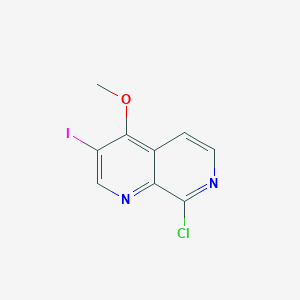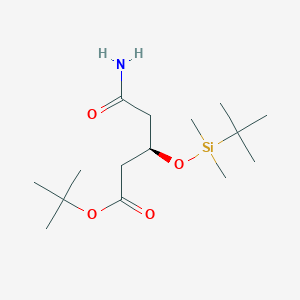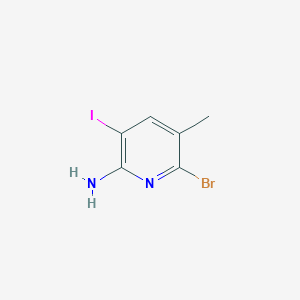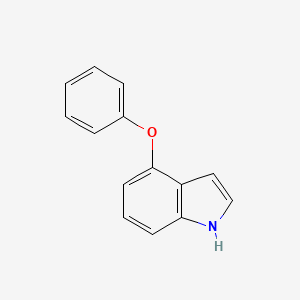
Biotin-PEG3-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-SH, also known as Biotin-PEG-Thiol, is a compound that consists of biotin, polyethylene glycol (PEG), and a thiol group. Biotin is a bioactive molecule with a high affinity for avidin or streptavidin, making it useful in various biochemical applications. The PEG segment provides water solubility and flexibility, while the thiol group allows for specific binding to thiol-reactive groups such as maleimide, haloacetyl, or pyridyldisulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG3-SH is synthesized by conjugating biotin to a PEG chain with a terminal thiol group. The synthesis typically involves the following steps:
- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
- Reaction of biotin-NHS ester with a PEG derivative containing a terminal amine group to form biotin-PEG.
- Introduction of a thiol group at the terminal end of the PEG chain through a reaction with a thiolating agent such as 2-iminothiolane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps such as chromatography, and quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-SH undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can react with maleimide, haloacetyl, or pyridyldisulfide groups to form stable thioether bonds.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to thiols.
Common Reagents and Conditions
Maleimide: Reacts with the thiol group under mild conditions to form a stable thioether bond.
Haloacetyl Compounds: React with thiols to form thioether bonds.
Pyridyldisulfide: Reacts with thiols to form disulfide bonds.
Major Products Formed
Thioether Bonds: Formed through reactions with maleimide or haloacetyl compounds.
Disulfide Bonds: Formed through oxidation of thiols or reaction with pyridyldisulfide.
Scientific Research Applications
Biotin-PEG3-SH has a wide range of applications in scientific research:
Mechanism of Action
Biotin-PEG3-SH exerts its effects through the high affinity binding of biotin to avidin or streptavidin. This interaction is utilized in various applications such as protein purification, detection assays, and targeted delivery systems. The PEG segment provides solubility and flexibility, while the thiol group allows for specific conjugation to thiol-reactive groups, enabling the formation of stable bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG2-SH: Similar structure but with a shorter PEG chain, offering less flexibility and solubility.
Biotin-PEG4-SH: Longer PEG chain, providing greater flexibility and solubility but potentially affecting binding efficiency.
Biotin-PEG-Maleimide: Contains a maleimide group instead of a thiol, used for different conjugation strategies.
Uniqueness
Biotin-PEG3-SH is unique due to its balanced PEG chain length, providing optimal solubility and flexibility while maintaining efficient binding properties. The thiol group allows for versatile conjugation to various thiol-reactive groups, making it a valuable tool in biochemical and industrial applications .
Properties
Molecular Formula |
C18H33N3O5S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H33N3O5S2/c22-16(19-5-6-24-7-8-25-9-10-26-11-12-27)4-2-1-3-15-17-14(13-28-15)20-18(23)21-17/h14-15,17,27H,1-13H2,(H,19,22)(H2,20,21,23)/t14-,15-,17-/m0/s1 |
InChI Key |
QTWUUKJOPWRRPP-ZOBUZTSGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCS)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile](/img/structure/B11828270.png)






![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)

![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)
